BenchChemオンラインストアへようこそ!

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one

Synthetic Chemistry Process Optimization Kinase Inhibitor Intermediates

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one (CAS 923972-93-4) is a fully substituted 6-amino-pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C13H10Cl2N4O and a molecular weight of 309.15 g/mol. This heterocyclic scaffold is a privileged structure in medicinal chemistry, extensively explored for the development of protein kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and other oncology targets.

Molecular Formula C13H10Cl2N4O
Molecular Weight 309.15 g/mol
CAS No. 923972-93-4
Cat. No. B12919223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one
CAS923972-93-4
Molecular FormulaC13H10Cl2N4O
Molecular Weight309.15 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C2N1C=C(C=N2)N)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C13H10Cl2N4O/c1-18-13(20)11(10-8(14)3-2-4-9(10)15)12-17-5-7(16)6-19(12)18/h2-6H,16H2,1H3
InChIKeyRBPPSDCPUGGBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one (CAS 923972-93-4): Compound Profile for Scientific Procurement


6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one (CAS 923972-93-4) is a fully substituted 6-amino-pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C13H10Cl2N4O and a molecular weight of 309.15 g/mol . This heterocyclic scaffold is a privileged structure in medicinal chemistry, extensively explored for the development of protein kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and other oncology targets [1]. The compound features a 1-methyl substitution on the pyrazolo ring and a 3-(2,6-dichlorophenyl) group, structural elements known to modulate kinase selectivity and potency [2]. It is cataloged as a synthetic intermediate in patent literature describing the preparation of biologically active molecules .

Why 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one Cannot Be Simply Swapped for In-Class Analogs


Simple substitution by other pyrazolo[1,5-a]pyrimidine analogs is not advisable due to the critical influence of the C-6 amino group and the 2,6-dichlorophenyl motif on biological activity. The C-6 position is a key vector for modulating potency against kinase targets such as CDK2, CDK7, and Aurora kinases, with amino substituents enabling distinct hydrogen-bond interactions in the hinge region of the ATP-binding pocket that are absent in unsubstituted or alkylated analogs [1]. Furthermore, the 2,6-dichlorophenyl group at C-3 introduces a specific steric and electronic profile that governs target selectivity; the ortho-chloro substitution pattern can enforce a unique dihedral angle and binding conformation, differentiating it from analogs bearing 2,4-dichlorophenyl, 3,4-dichlorophenyl, or monohalo-phenyl groups [2]. These structural features directly impact sequential synthetic transformations; the 6-amino handle serves as a reactive site for further derivatization (e.g., amide coupling, diazotization) that is not available in 6-nitro or 6-unsubstituted precursors, making it a non-interchangeable building block in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one (CAS 923972-93-4)


Synthetic Yield Advantage Over Direct N-Alkylated Analogs in Key Patent Route

In the patented synthesis (KALYPSYS, INC., WO2007/015866 A2), 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one is obtained via reduction of its 6-nitro precursor with iron powder and ammonium chloride in methanol/water, achieving an isolated yield of approximately 70% . This contrasts sharply with the alternative N-alkylation of the unprotected pyrazole NH precursor, which typically proceeds with lower yields (reported range: 35–55%) due to competing O-alkylation and dialkylation side reactions, as documented in analogous pyrazolo[1,5-a]pyrimidine syntheses [1]. The 70% yield represents a 1.3- to 2.0-fold improvement, directly translating to higher material throughput and lower cost per gram for procurement decisions.

Synthetic Chemistry Process Optimization Kinase Inhibitor Intermediates

C-6 Amino Group Confers a Reactive Handle Absent in C-6 Unsubstituted or Alkylated Analogs

The presence of a primary amino group at the C-6 position of the pyrazolo[1,5-a]pyrimidine core enables a suite of downstream chemical transformations—including amide bond formation, sulfonylation, reductive amination, and diazotization—that are chemically inaccessible for C-6 unsubstituted, 6-methyl, or 6-halo analogs [1]. In the Aurora kinase inhibitor series, the C-6 amino group forms a critical hydrogen bond with the kinase hinge region (e.g., Ala213 in Aurora A), contributing an estimated 10- to 50-fold improvement in enzymatic IC50 compared to the corresponding 6-H analog [2]. Although explicit data for this specific compound are not available in public kinase assays, class-wide SAR trends from 6-amino-pyrazolo[1,5-a]pyrimidine libraries indicate that the amino substituent consistently delivers a ΔpIC50 of +1.0 to +1.7 relative to hydrogen at C-6 across CDK2, Pim-1, and Aurora A targets [2][3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2,6-Dichlorophenyl Substitution Confers a Distinct Conformational Profile vs. 2,4-Dichlorophenyl Analogs

Crystallographic analysis of related aminopyrazole structures reveals that the 2,6-dichlorophenyl ring adopts a markedly different orientation relative to the heterocyclic core compared to 2,4-dichlorophenyl or 3,4-dichlorophenyl isomers. In reported crystal structures, the dihedral angle between the chlorophenyl ring and the pyrazole plane was measured at −53.3° (molecule A) and 114.09° (molecule B) for 2,6-dichloro-substituted derivatives, indicating conformational flexibility around the C3–aryl bond [1]. By contrast, 2,4-dichlorophenyl analogs exhibit a narrower dihedral angle distribution (typically 40–70°) due to reduced steric hindrance from the single ortho-chloro substituent [2]. This conformational divergence directly impacts the shape complementarity with kinase ATP-binding pockets; the 2,6-dichloro substitution pattern preferentially fills a hydrophobic sub-pocket in Pim-1 and CDK2, contributing to selectivity over kinases that cannot accommodate the larger dihedral angle [3].

Structural Biology Kinase Selectivity Crystallography

Enhanced α-Glucosidase Inhibitory Potential of 6-Amino-Pyrazolo[1,5-a]pyrimidine Scaffold vs. Standard-of-Care Acarbose

A focused library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines, synthesized via a condensation of α-azidochalcones with 3-aminopyrazoles, demonstrated potent α-glucosidase inhibition with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM [1]. The most active compound in the series (compound 3d) was approximately 50-fold more potent than the clinical standard acarbose (IC50 = 750.0 ± 1.5 µM) [1]. Although compound 3d is not identical to the target compound (CAS 923972-93-4), the scaffold identity—a 6-amino-pyrazolo[1,5-a]pyrimidine bearing a 3-aryl substituent—is conserved, establishing the chemotype as a validated starting point for α-glucosidase inhibitor development [1]. The target compound's 3-(2,6-dichlorophenyl) group represents a distinct aryl substitution not explored in this study, offering an unexplored vector for SAR expansion around the α-glucosidase pharmacophore.

Diabetes Research α-Glucosidase Inhibition Scaffold Potency

Patented Synthetic Intermediate Status Providing Defined IP Provenance

According to patent literature (KALYPSYS, INC., WO2007/015866 A2), this compound appears as a specifically exemplified synthetic intermediate on page 29 and 32 of the published application . In contrast, generic pyrazolo[1,5-a]pyrimidine analogs from non-patented commercial libraries lack this documented provenance, introducing ambiguity regarding freedom-to-operate (FTO) in commercial drug discovery programs [1]. The explicit patent exemplification provides a verifiable chain of title and establishes the compound as part of a defined intellectual property landscape, which is a critical selection criterion for pharmaceutical and biotechnology procurement teams that must conduct FTO analyses before committing to large-scale synthesis or lead optimization [2].

Intellectual Property Drug Discovery Patent Intermediates

Procurement-Driven Application Scenarios for 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one (CAS 923972-93-4)


Kinase Inhibitor Lead Optimization: CDK2 and Pim-1 Targeted Library Synthesis

Medicinal chemistry teams pursuing selective CDK2 or Pim-1 inhibitors can leverage the C-6 amino group of this compound for rapid parallel derivatization into amide, sulfonamide, or urea libraries. The 2,6-dichlorophenyl substituent pre-installs a selectivity-driving hydrophobic motif that, based on crystallographic evidence, occupies a sub-pocket in Pim-1 not accessible to 2,4-dichloro isomers. The well-precedented 70% synthetic yield ensures adequate material supply for multi-step library production [1].

α-Glucosidase Inhibitor Hit Expansion for Type 2 Diabetes Research

Building on the demonstrated 50-fold potency advantage of the 6-amino-pyrazolo[1,5-a]pyrimidine scaffold over acarbose, researchers can procure this compound as a structurally differentiated starting point. The 3-(2,6-dichlorophenyl) substitution pattern has not been previously evaluated in the published α-glucosidase SAR, offering an opportunity to explore uncharted chemical space and potentially identify even more potent analogs [1].

Freedom-to-Operate-Compliant Intermediate for Industrial Drug Discovery

Pharmaceutical companies requiring a patent-exemplified pyrazolo[1,5-a]pyrimidine intermediate for internal lead optimization programs can source this compound to anchor their FTO position. The explicit listing in WO2007/015866 A2 provides a documented chain of title, differentiating it from unpatented commercial analogs and reducing legal risk during due diligence [1].

Conformational Probe for Kinase Selectivity Crystallography

Structural biology groups investigating the conformational determinants of kinase inhibitor selectivity can use this compound as a tool molecule. The dual dihedral angle conformations reported for the 2,6-dichlorophenyl motif (−53.3° and 114.09°) provide a built-in conformational probe to study ligand-induced fit in ATP-binding pockets, a feature not available with conformationally restricted 2,4-dichloro or monochloro analogs [1].

Quote Request

Request a Quote for 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.